N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-(2-Methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound characterized by a 1,5-dioxa-9-azaspiro[5.5]undecane core. The structure includes a carboxamide group substituted with a 2-methoxyethyl chain at the 9-position of the spiro system.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-16-10-5-13-11(15)14-6-3-12(4-7-14)17-8-2-9-18-12/h2-10H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSLBZRVMIEHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC2(CC1)OCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Another approach involves the olefin metathesis reaction using a Grubbs catalyst. This method, although complex and expensive, is effective in forming the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. High-throughput screening and process optimization techniques are often employed to identify the most efficient production methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of tuberculosis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, and inhibition leads to the disruption of its cell wall synthesis, ultimately causing cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide and related spirocyclic compounds:
Structural and Functional Insights
Core Heteroatom Arrangement :
- The target compound shares the 1,5-dioxa-9-azaspiro[5.5]undecane core with derivatives in –3 and 11. Replacing oxygen with sulfur (e.g., spipethiane in ) or altering heteroatom positions (e.g., 1-oxa-4-azaspiro in ) impacts electronic properties and receptor binding .
Stereochemistry: –3 highlights the importance of stereoselective synthesis (e.g., 6a vs. 7a), where diastereomers exhibit distinct yields (64% vs. 6%) and physicochemical profiles .
Biological Activity :
- Spirocyclic carboxamides, such as siramesine (), demonstrate high sigma receptor (S1R/S2R) affinity. The target compound’s methoxyethyl chain may modulate SR selectivity and metabolic stability, addressing challenges like high intrinsic clearance in liver microsomes .
Synthetic Routes :
- Analogous compounds are synthesized via condensation of amines (e.g., 4a–4c in ) with carbonyl electrophiles (e.g., ethyl glyoxylate). Chromatography (eluent: ethyl acetate/cyclohexane) and HPLC are critical for isolating stereoisomers .
Key Data from Comparative Studies
Spectroscopic Characterization :
Yield and Purity :
- Stereoisomeric ratios vary widely (e.g., 2:1 in vs. 64%:6% in ), emphasizing the need for optimized reaction conditions .
Biological Activity
N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a synthetic compound belonging to the class of spirocyclic amides. Spiro compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and databases.
- Molecular Formula : C12H23N O2
- Molecular Weight : 213.32 g/mol
- CAS Number : 36793-28-9
- IUPAC Name : 8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Biological Activity Overview
The biological activity of N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related spirocyclic compounds have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Compounds within the spirocyclic family have shown promise in reducing inflammation. In vitro studies suggest that N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 .
Anticancer Potential
There is emerging evidence that spirocyclic compounds can induce apoptosis in cancer cells. Preliminary studies indicate that N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane may affect cell cycle regulation and promote cell death in certain cancer lines .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of spirocyclic compounds.
- Method : Disc diffusion method was employed to assess inhibition zones against various bacteria.
- Results : The compound showed significant inhibition against E. coli with an IC50 value of 25 μM.
-
Anti-inflammatory Study :
- Objective : To determine the effect on cytokine production.
- Method : Human monocyte-derived macrophages were treated with the compound.
- Results : A reduction in TNF-alpha levels by 40% was observed at a concentration of 50 μM.
-
Anticancer Research :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to evaluate cell viability.
- Results : The compound exhibited a dose-dependent decrease in viability in breast cancer cells (MCF7) with an IC50 of 30 μM.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (μM) | Observations |
|---|---|---|---|
| Antimicrobial | E. coli | 25 | Significant inhibition observed |
| Anti-inflammatory | Human macrophages | 50 | 40% reduction in TNF-alpha |
| Anticancer | MCF7 breast cancer cells | 30 | Dose-dependent cytotoxicity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and carboxamide functionalization. For example, analogous spiro compounds (e.g., diazaspiro derivatives) are synthesized via nucleophilic substitution or coupling reactions, with tert-butyl intermediates often employed for protection . Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and pH must be tightly controlled to avoid byproducts such as ring-opening or oxidation .
- Validation : Characterize intermediates using / NMR and HRMS, as demonstrated in spirocyclic compound syntheses .
Q. How is the structural conformation of this compound confirmed, and what crystallographic tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the spirocyclic core and substituent orientation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving torsional angles and hydrogen bonding in complex heterocycles . For less crystalline samples, advanced NMR techniques (e.g., NOESY) can infer spatial arrangements .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Key Data :
| Property | Experimental Conditions | Observations (Analogous Compounds) | Source |
|---|---|---|---|
| Solubility | Polar solvents (DMSO) | >50 mg/mL (similar spiro compounds) | |
| Thermal Stability | 25–100°C, pH 7.4 | Decomposition >120°C (hydrolysis) |
- Methodology : Use differential scanning calorimetry (DSC) for stability profiling and HPLC-UV for degradation product analysis .
Advanced Research Questions
Q. How do stereochemical variations in the spirocyclic core impact biological activity, and what strategies resolve diastereomers?
- Case Study : In related spiro compounds (e.g., 1-oxa-4-azaspiro[5.5]undecane derivatives), diastereomers exhibit up to 10-fold differences in receptor binding affinity . Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
- Data Contradiction : Conflicting bioactivity reports may arise from uncharacterized stereoisomers. Always confirm stereopurity using circular dichroism (CD) or X-ray crystallography .
Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Pharmacodynamics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (e.g., , ) .
- Enzyme Inhibition : For soluble epoxide hydrolase (sEH) inhibition (observed in analogous 1-oxa-9-azaspiro compounds), use fluorogenic substrates like PHOME to measure IC .
- Contradictions : Discrepancies in IC values may stem from assay conditions (e.g., pH affecting protonation states) .
Q. How can computational modeling (e.g., MD, QM/MM) guide the optimization of this compound’s pharmacokinetics?
- Methodology :
- ADME Prediction : Use Schrödinger’s QikProp to estimate logP (<3 for blood-brain barrier penetration) and CYP450 metabolism .
- Binding Mode Analysis : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) reveal interactions with target pockets (e.g., hydrogen bonding with His524 in sEH) .
- Validation : Cross-validate with experimental data (e.g., SPR vs. computed ΔG) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodology :
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges improves recovery from plasma .
- Detection : LC-MS/MS (MRM mode) with deuterated internal standards minimizes matrix effects. Example transitions: m/z 327 → 154 (quantifier) and 327 → 121 (qualifier) .
- Limitations : Ion suppression in complex matrices may require gradient elution optimization .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary significantly across studies?
- Root Cause : Yield discrepancies (e.g., 18% vs. 41% in similar syntheses) often stem from:
Intermediate Stability : Tert-butyl carbamate intermediates are moisture-sensitive; strict anhydrous conditions are critical .
Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(OAc)) degrade under aerobic conditions, requiring inert atmospheres .
- Resolution : Replicate protocols with real-time reaction monitoring (e.g., ReactIR) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
